![molecular formula C17H17Cl2NOS B1597629 N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide CAS No. 5522-92-9](/img/no-structure.png)

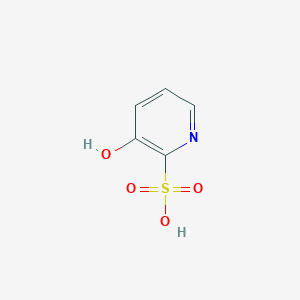

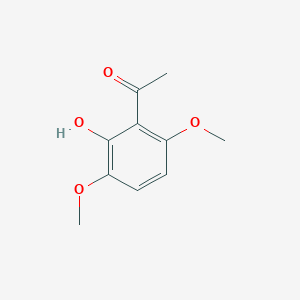

N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

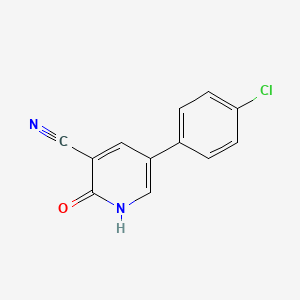

N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, commonly referred to as DCMSA, is a chemical compound that has been studied for its potential applications in scientific research. DCMSA is a versatile compound, as it can be used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.

科学的研究の応用

Vibrational Spectroscopic Analysis

The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, a compound with similar structural features, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the geometric equilibrium, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, revealing insights into the molecule's stability and intermolecular interactions. This approach demonstrates the application of vibrational spectroscopy in understanding the structural dynamics and interactions of complex molecules (Jenepha Mary et al., 2022).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of various sulfanilamide derivatives, including N -[4-(phenylsulfamoyl)phenyl]acetamide and others, involved comprehensive spectral analysis and crystal structure determination. These studies not only provide insights into the molecular conformation and hydrogen bond network properties of the derivatives but also evaluate their thermal properties and antimicrobial activities, showcasing the chemical versatility and potential therapeutic applications of such compounds (Lahtinen et al., 2014).

Comparative Metabolism Studies

A comparative study of the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes sheds light on the metabolic pathways and the potential toxicological implications of these compounds. Such research is crucial for understanding the environmental and health impacts of widely used herbicides (Coleman et al., 2000).

Enzyme Inhibition Analysis

The inhibition activity against viruses demonstrated by the molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, as analyzed through in-silico docking, highlights the compound's potential as an antiviral agent. This study emphasizes the significance of enzyme inhibition analysis in identifying new therapeutic agents (Jenepha Mary et al., 2022).

Antibacterial and Antifungal Activities

The investigation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for their antibacterial and antifungal activities reveals the potential of these compounds in treating various bacterial and fungal infections. This research underscores the importance of synthesizing and evaluating new compounds for their biological activities, which is fundamental for the development of new antimicrobial agents (Siddiqui et al., 2014).

特性

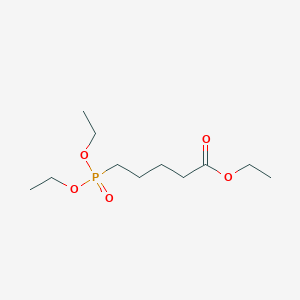

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide involves the reaction of 2,6-dichloro-3-methylbenzoic acid with thionyl chloride to form 2,6-dichloro-3-methylbenzoyl chloride. This intermediate is then reacted with 3,4-dimethylthiophenol in the presence of a base to form the desired product, N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide.", "Starting Materials": [ "2,6-dichloro-3-methylbenzoic acid", "thionyl chloride", "3,4-dimethylthiophenol", "base" ], "Reaction": [ "Step 1: 2,6-dichloro-3-methylbenzoic acid is reacted with thionyl chloride to form 2,6-dichloro-3-methylbenzoyl chloride.", "Step 2: 2,6-dichloro-3-methylbenzoyl chloride is reacted with 3,4-dimethylthiophenol in the presence of a base to form N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide." ] } | |

CAS番号 |

5522-92-9 |

製品名 |

N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide |

分子式 |

C17H17Cl2NOS |

分子量 |

354.3 g/mol |

IUPAC名 |

N-(2,6-dichloro-3-methylphenyl)-2-(3,4-dimethylphenyl)sulfanylacetamide |

InChI |

InChI=1S/C17H17Cl2NOS/c1-10-4-6-13(8-12(10)3)22-9-15(21)20-17-14(18)7-5-11(2)16(17)19/h4-8H,9H2,1-3H3,(H,20,21) |

InChIキー |

CBBMJJUUAKZMGT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C |

正規SMILES |

CC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。